molecular formula C15H24N4O2 B2576275 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one CAS No. 946371-53-5

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2576275
CAS No.: 946371-53-5
M. Wt: 292.383
InChI Key: AYXOQRUOCFDPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a synthetic compound that belongs to the class of acyl piperazine derivatives These compounds are known for their diverse pharmacological activities, including analgesic and opioid properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced by reacting the piperazine derivative with 6-ethoxy-2-methylpyrimidine-4-carbaldehyde under basic conditions.

    Acylation: The final step involves the acylation of the piperazine nitrogen with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential analgesic and opioid properties, making it a candidate for pain management therapies.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the μ-opioid receptor. It acts as an agonist, mimicking the action of endogenous opioids, leading to analgesic effects. The binding to the receptor triggers a cascade of intracellular events, including inhibition of adenylate cyclase, reduced cAMP levels, and modulation of ion channels, resulting in decreased neuronal excitability and pain perception.

Comparison with Similar Compounds

Similar Compounds

    Bucinnazine (AP-237): An opioid analgesic with similar structural features.

    2-Methyl-AP-237: A designer opioid with comparable pharmacological properties.

    AP-238: Another acyl piperazine derivative with potent analgesic effects.

Uniqueness

1-(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-4-6-15(20)19-9-7-18(8-10-19)13-11-14(21-5-2)17-12(3)16-13/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXOQRUOCFDPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.